molecular formula C10H10BNO2 B2965088 (8-Methylquinolin-6-yl)boronic acid CAS No. 2260683-75-6

(8-Methylquinolin-6-yl)boronic acid

Cat. No.: B2965088
CAS No.: 2260683-75-6
M. Wt: 187.01
InChI Key: KPWIXZPDEDRDPT-UHFFFAOYSA-N
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Description

(8-Methylquinolin-6-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a quinoline ring system. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylquinolin-6-yl)boronic acid typically involves the reaction of 8-methylquinoline with a boron-containing reagent. One common method is the hydroboration of 8-methylquinoline using a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often require a solvent such as tetrahydrofuran and a catalyst to facilitate the hydroboration process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (8-Methylquinolin-6-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (8-Methylquinolin-6-yl)boronic acid is unique due to the presence of both the methyl group and the boronic acid group on the quinoline ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where steric and electronic effects are crucial .

Properties

IUPAC Name

(8-methylquinolin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-5-9(11(13)14)6-8-3-2-4-12-10(7)8/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWIXZPDEDRDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C(=C1)C=CC=N2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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